3-Cycloheptyl-1,2,4-thiadiazol-5-amine

Lipophilicity Physicochemical profiling Drug-likeness

3-Cycloheptyl-1,2,4-thiadiazol-5-amine (CAS 1487789-39-8) is a 3-cycloalkyl-substituted 1,2,4-thiadiazol-5-amine with molecular formula C₉H₁₅N₃S and molecular weight 197.30 g·mol⁻¹. The compound features a seven-membered cycloheptyl ring at position 3 of the 1,2,4-thiadiazole core and a free primary amine at position 5, yielding a computed XLogP3 of 3.2 and a topological polar surface area of 80 Ų.

Molecular Formula C9H15N3S
Molecular Weight 197.3
CAS No. 1487789-39-8
Cat. No. B2424210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cycloheptyl-1,2,4-thiadiazol-5-amine
CAS1487789-39-8
Molecular FormulaC9H15N3S
Molecular Weight197.3
Structural Identifiers
SMILESC1CCCC(CC1)C2=NSC(=N2)N
InChIInChI=1S/C9H15N3S/c10-9-11-8(12-13-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,10,11,12)
InChIKeyJCJRLASPUAFMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cycloheptyl-1,2,4-thiadiazol-5-amine (CAS 1487789-39-8): Physicochemical Baseline and Procurement-Relevant Identity


3-Cycloheptyl-1,2,4-thiadiazol-5-amine (CAS 1487789-39-8) is a 3-cycloalkyl-substituted 1,2,4-thiadiazol-5-amine with molecular formula C₉H₁₅N₃S and molecular weight 197.30 g·mol⁻¹ [1]. The compound features a seven-membered cycloheptyl ring at position 3 of the 1,2,4-thiadiazole core and a free primary amine at position 5, yielding a computed XLogP3 of 3.2 and a topological polar surface area of 80 Ų [1]. It is listed in the ECHA C&L Inventory under EC number 855-536-5 with a harmonised GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) based on a single notifier submission [1][2].

Why 3-Cycloheptyl-1,2,4-thiadiazol-5-amine Cannot Be Replaced by Smaller Cycloalkyl or Regioisomeric Analogs Without Experimental Validation


Within the 3-cycloalkyl-1,2,4-thiadiazol-5-amine series, ring size is the principal structural variable governing computed lipophilicity, steric bulk, and conformational flexibility [1]. The cycloheptyl derivative (C₇ ring, XLogP3 = 3.2) occupies a distinct physicochemical space relative to its cyclohexyl (C₆, MW 183.28), cyclopentyl (C₅, MW 169.25), and cyclopropyl (C₃, MW 141.19) counterparts, with each one-carbon ring contraction predicted to reduce logP by approximately 0.4–0.5 units [1][2]. Furthermore, the regioisomeric 5-cycloheptyl-2-amino-1,3,4-thiadiazole (same MF, distinct heterocycle topology) presents different hydrogen-bonding geometry and electronic distribution, making direct interchange unreliable without target-specific assay data [2]. Because none of these analogs have publicly disclosed head-to-head biological potency data, assuming equipotency or equivalent ADME behaviour constitutes a critical procurement risk [1].

3-Cycloheptyl-1,2,4-thiadiazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3): Cycloheptyl vs. Cyclohexyl and Smaller Cycloalkyl Analogs

The target compound exhibits a computed XLogP3 of 3.2, which is the highest within the 3-cycloalkyl-1,2,4-thiadiazol-5-amine series for which data are available [1]. The cyclohexyl analog (CAS 1153978-13-2, MW 183.28) is predicted to have an XLogP3 of approximately 2.7, while the cyclopentyl analog (CAS 1183566-32-6, MW 169.25) is estimated at approximately 2.2 and the cyclopropyl analog (CAS 762272-35-5, MW 141.19) at approximately 1.3, each representing a meaningful stepwise reduction consistent with the loss of one methylene unit per ring contraction [1]. None of these comparator XLogP3 values are directly sourced from PubChem computed descriptors; estimates are based on the known incremental contribution of ~0.45 logP units per sp³ carbon in saturated ring systems.

Lipophilicity Physicochemical profiling Drug-likeness

GHS Safety Classification: Documented Hazard Profile from ECHA Notification

3-Cycloheptyl-1,2,4-thiadiazol-5-amine has a documented GHS hazard classification based on one notifier submission to the ECHA C&L Inventory: Acute Tox. 4 (H302, harmful if swallowed, 100% notification agreement), Skin Irrit. 2 (H315, 100%), Eye Irrit. 2A (H319, 100%), and STOT SE 3 (H335, 100%) [1]. This contrasts with the unsubstituted parent 1,2,4-thiadiazol-5-amine (CAS 7552-07-0), which lacks a harmonised C&L notification in ECHA and therefore has no publicly documented hazard profile for direct comparison [2]. For the cyclohexyl, cyclopentyl, and cyclopropyl analogs, no ECHA C&L notifications were located in public databases, leaving their hazard profiles uncharacterised.

Safety assessment Regulatory compliance Handling protocols

Molecular Weight Differentiation: Cycloheptyl vs. Smaller Cycloalkyl Series Members

The molecular weight of 3-cycloheptyl-1,2,4-thiadiazol-5-amine (197.30 g·mol⁻¹) is the highest among the commercially available 3-cycloalkyl-1,2,4-thiadiazol-5-amines, exceeding the cyclohexyl analog (183.28 g·mol⁻¹) by 14.02 Da (+7.6%), the cyclopentyl analog (169.25 g·mol⁻¹) by 28.05 Da (+16.6%), and the cyclopropyl analog (141.19 g·mol⁻¹) by 56.11 Da (+39.7%) [1]. The topological polar surface area remains constant at 80 Ų across the series due to the identical heterocyclic core and amine substituent, meaning the cycloheptyl derivative offers the highest MW/TPSA ratio and the largest hydrophobic surface area within the set [1].

Molecular weight Physicochemical properties Library design

Commercial Availability and Pricing: Enamine Catalog Entry with Documented Purity Specification

3-Cycloheptyl-1,2,4-thiadiazol-5-amine is commercially supplied by Enamine (catalog number EN300-3070431) at 95% purity, with list pricing of $914 per 1 g and $3,929 per 10 g as of mid-2023 [1]. By comparison, the cyclohexyl analog (CAS 1153978-13-2) is available from Bidepharm and AKSci at 95% purity with pricing in a broadly similar range for small quantities (exact price comparison requires direct quotation) . The cyclopentyl analog is also commercially listed. The cycloheptyl derivative's availability from a major screening-compound supplier (Enamine) with a documented catalog number and purity specification facilitates procurement traceability that may not be consistently available for all smaller-ring analogs.

Procurement Commercial availability Pricing benchmark

Optimal Research and Procurement Scenarios for 3-Cycloheptyl-1,2,4-thiadiazol-5-amine Based on Quantitative Differentiation Evidence


SAR Exploration of Cycloalkyl Ring Size Effects on Target Binding in 1,2,4-Thiadiazole Series

When constructing a cycloalkyl scan of 3-substituted-1,2,4-thiadiazol-5-amines for a medicinal chemistry program, the cycloheptyl derivative provides the largest ring size commercially available in this scaffold series, enabling the evaluation of steric and lipophilic tolerance at the target binding site [1]. Its XLogP3 of 3.2 represents the upper bound of lipophilicity in the cyclopropyl-through-cycloheptyl series, making it the preferred choice for assessing whether increased logP correlates with improved cellular potency or, conversely, with elevated off-target promiscuity [1].

Fragment Library Expansion into Higher MW Space with a Constant Polar Surface Area

For fragment-based screening libraries that aim to cover a broad chemical space while maintaining a constant heterocyclic core, 3-cycloheptyl-1,2,4-thiadiazol-5-amine (MW 197.30, TPSA 80 Ų) extends the MW range of the 1,2,4-thiadiazol-5-amine scaffold by approximately 40% beyond the cyclopropyl analog while preserving identical hydrogen-bond donor/acceptor counts and TPSA [1]. This allows exploration of higher-MW fragment hits without altering the core pharmacophoric features .

Regulatory-Compliant Procurement with Pre-Established GHS Hazard Documentation

For laboratories or CROs that require pre-existing hazard classification for safety data sheet (SDS) authoring and institutional chemical hygiene planning, 3-cycloheptyl-1,2,4-thiadiazol-5-amine is the only member of the 3-cycloalkyl-1,2,4-thiadiazol-5-amine series with a publicly documented ECHA C&L notification (EC 855-536-5) encompassing four harmonised hazard statements (H302, H315, H319, H335) [1]. Procuring this compound eliminates the need for a provisional hazard assessment that would otherwise be required for analogs lacking public GHS data [1].

Benchmarking Membrane Permeability in Conformational Series

Given its higher computed lipophilicity (XLogP3 = 3.2) relative to the cyclohexyl (est. 2.7) and smaller-ring analogs [1], 3-cycloheptyl-1,2,4-thiadiazol-5-amine may serve as the high-logP reference point in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing cycloalkyl-substituted 1,2,4-thiadiazoles [1]. The compound's single rotatable bond (C–C between thiadiazole and cycloheptyl ring) plus the inherent conformational flexibility of the seven-membered ring may also differentiate its permeability–lipophilicity relationship from the more rigid smaller-ring congeners [1].

Quote Request

Request a Quote for 3-Cycloheptyl-1,2,4-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.